molecular formula C9H11NOSi B12573503 Dimethyl(2-cyanophenyl)silanol CAS No. 609353-72-2

Dimethyl(2-cyanophenyl)silanol

Cat. No.: B12573503
CAS No.: 609353-72-2
M. Wt: 177.27 g/mol
InChI Key: FLVGHLHPDYCMTD-UHFFFAOYSA-N
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Description

Dimethyl(2-cyanophenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-cyanophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-cyanophenyl)silyl chloride in the presence of water or a mild base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(Cl)(C}_6\text{H}_4\text{CN)} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)(C}_6\text{H}_4\text{CN)} + \text{HCl} ]

Another method involves the oxidation of dimethyl(2-cyanophenyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrolysis of dimethyl(2-cyanophenyl)silyl chloride, utilizing automated reactors to control reaction conditions and ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-cyanophenyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides such as chlorides or bromides, in the presence of a base.

Major Products Formed

    Oxidation: Silanones.

    Reduction: Dimethyl(2-aminophenyl)silanol.

    Substitution: Various substituted silanols depending on the electrophile used.

Scientific Research Applications

Dimethyl(2-cyanophenyl)silanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of dimethyl(2-cyanophenyl)silanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent bonding with electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanol: Similar structure but with three methyl groups instead of a 2-cyanophenyl group.

    Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a 2-cyanophenyl group.

    Dimethyl(2-aminophenyl)silanol: Similar structure but with an amino group instead of a cyano group.

Uniqueness

Dimethyl(2-cyanophenyl)silanol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

609353-72-2

Molecular Formula

C9H11NOSi

Molecular Weight

177.27 g/mol

IUPAC Name

2-[hydroxy(dimethyl)silyl]benzonitrile

InChI

InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3

InChI Key

FLVGHLHPDYCMTD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1C#N)O

Origin of Product

United States

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